molecular formula C20H31NaO8S B12321635 Andrographolidi natrii bisulfis

Andrographolidi natrii bisulfis

Cat. No.: B12321635
M. Wt: 454.5 g/mol
InChI Key: XHBCUTLNPPEFIQ-UHFFFAOYSA-M
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Description

Andrographolidi natrii bisulfis is a sodium bisulfite addition compound of andrographolide, a diterpenoid lactone derived from the plant Andrographis paniculata. This compound is known for its diverse biological activities, including anti-inflammatory, antiviral, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of andrographolidi natrii bisulfis involves the addition of a sodium bisulfite solution to an alcohol solution of andrographolide. The mixture is then heated to reflux, and the alcohol is recovered. The solution is cooled, extracted with chloroform multiple times, filtered, vacuum concentrated, crystallized, suction filtered, and vacuum dried to obtain the white sodium bisulfite andrographolide addition compound .

Industrial Production Methods: Industrial production follows a similar process but on a larger scale, ensuring high purity and stability of the final product. The process involves precise control of reaction conditions and purification steps to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Andrographolidi natrii bisulfis undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.

Major Products Formed: The major products formed from these reactions include various derivatives of andrographolide with enhanced biological activities, such as improved anti-inflammatory and antiviral properties .

Scientific Research Applications

Andrographolidi natrii bisulfis has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other bioactive compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, viral infections, and cancer.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of andrographolidi natrii bisulfis involves multiple molecular targets and pathways. It acts on inflammatory signal transduction pathways, suppressing the expression of cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. It also inhibits the activation of nuclear factor kappa B, a transcription factor involved in inflammation .

Comparison with Similar Compounds

  • Andrographolide
  • Sodium bisulfite
  • Andrographolide derivatives

Comparison: Andrographolidi natrii bisulfis is unique due to its combination of andrographolide and sodium bisulfite, which enhances its stability and bioavailability compared to andrographolide alone. This compound also exhibits a broader range of biological activities, making it a valuable candidate for therapeutic applications .

Properties

Molecular Formula

C20H31NaO8S

Molecular Weight

454.5 g/mol

IUPAC Name

sodium;2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(4-hydroxy-2-oxooxolan-3-yl)ethanesulfonate

InChI

InChI=1S/C20H32O8S.Na/c1-11-4-5-15-19(2,7-6-16(23)20(15,3)10-21)12(11)8-14(29(25,26)27)17-13(22)9-28-18(17)24;/h12-17,21-23H,1,4-10H2,2-3H3,(H,25,26,27);/q;+1/p-1

InChI Key

XHBCUTLNPPEFIQ-UHFFFAOYSA-M

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC(C3C(COC3=O)O)S(=O)(=O)[O-])(C)CO)O.[Na+]

Origin of Product

United States

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